molecular formula C6H9F4NO3 B2387777 3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid CAS No. 2306269-44-1

3-(Fluoromethyl)oxetan-3-amine; trifluoroacetic acid

Cat. No. B2387777
CAS RN: 2306269-44-1
M. Wt: 219.136
InChI Key: DAKCMMAOPWCARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxetanes, including 3-(Fluoromethyl)oxetan-3-amine, has been studied extensively. One method involves the formation of an oxetane motif from a corresponding carbonyl compound through initial formation of an epoxide followed by ring opening . Another method involves a newly developed CF3SO2Na-based trifluoromethylation of secondary amines .


Molecular Structure Analysis

The molecular formula of 3-(Trifluoromethyl)-3-oxetanamine is C4H6F3NO . Its average mass is 141.092 Da and its monoisotopic mass is 141.040146 Da .


Chemical Reactions Analysis

The formation of the oxetane ring from an epoxide requires 13-17 kcal·mol−1 activation energy, therefore, moderate heating is required . For 2-methyl- and 2,2-dimethyloxirane, the methylenation of epoxides with dimethylsulfoxonium methylide was shown to proceed via an SN2 transition structure and was sensitive to epoxide substitution .

Safety and Hazards

Trifluoroacetic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and is harmful if inhaled . It is also harmful to aquatic life with long-lasting effects .

Future Directions

The toxicity of trifluoroacetic acid is low, but further studies of a much wider range of animal and plant types are required . Future estimates of trifluoroacetic acid surface concentrations based on HFO removal require updating and the kinetic analysis of trifluoroacetic acid production warrants further investigation .

properties

IUPAC Name

3-(fluoromethyl)oxetan-3-amine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8FNO.C2HF3O2/c5-1-4(6)2-7-3-4;3-2(4,5)1(6)7/h1-3,6H2;(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAKCMMAOPWCARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CF)N.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F4NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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